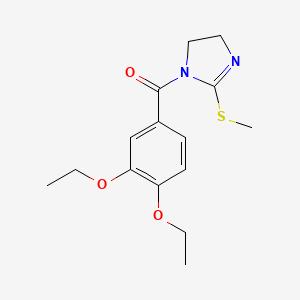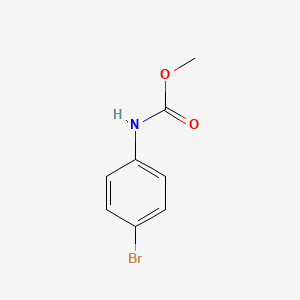![molecular formula C20H24ClN5O B2528188 N-[(4-chlorophényl)méthyl]-2-[4-(6-cyclopropylpyridazin-3-yl)pipérazin-1-yl]acétamide CAS No. 2034428-06-1](/img/structure/B2528188.png)
N-[(4-chlorophényl)méthyl]-2-[4-(6-cyclopropylpyridazin-3-yl)pipérazin-1-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a chlorophenyl group, and a cyclopropylpyridazinyl moiety, making it a versatile molecule for research and industrial purposes.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are involved in various neurological processes, including cognition, learning, and emotion.
Mode of Action
N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide acts as a ligand for the D4 dopamine receptors . It binds to these receptors with high affinity, which allows it to influence the activity of these receptors and the biochemical pathways they are involved in.
Pharmacokinetics
It is known that the compound issoluble in DMSO but insoluble in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(3-chlorophenyl)-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide
- N-(2-bromophenyl)-2-(4-(3-chlorophenyl)-1-piperazinyl)acetamide
- 2-(4-(3-chlorophenyl)-1-piperazinyl)-N-(4-(4-morpholinyl)phenyl)acetamide
Uniqueness
N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclopropylpyridazinyl moiety, in particular, distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and novel applications in various fields.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-5-1-15(2-6-17)13-22-20(27)14-25-9-11-26(12-10-25)19-8-7-18(23-24-19)16-3-4-16/h1-2,5-8,16H,3-4,9-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOCTTRPFBOIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)



![1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2528114.png)
![N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide](/img/structure/B2528116.png)




![4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)
